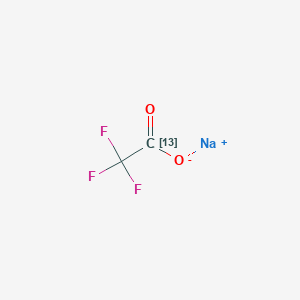

Sodium trifluoroacetate-1-13C

概要

説明

Sodium trifluoroacetate-1-13C is a chemical compound with the molecular formula CF3^13CO2Na. It is the sodium salt of trifluoroacetic acid, where the carbon atom in the carboxylate group is isotopically labeled with carbon-13. This compound is primarily used as a reagent in various chemical reactions, particularly in trifluoromethylation processes .

準備方法

Synthetic Routes and Reaction Conditions: One common method for preparing sodium trifluoroacetate-1-13C involves the reaction of trifluoroacetic acid-1-13C with sodium carbonate. The reaction is typically carried out in an aqueous solution, followed by filtration and vacuum evaporation to obtain the solid product. The solid is then dried under vacuum at 100°C to ensure purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

化学反応の分析

Copper-Catalyzed aza-Michael Addition

Sodium trifluoroacetate-1-¹³C mediates the aza-Michael addition of aromatic amines to activated olefins under aqueous conditions. This reaction employs a copper catalyst (10 mol%) and achieves moderate yields (41–89%) while enabling mono-alkylation selectivity .

Key Reaction Parameters

| Entry | Catalyst | Additive | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Cu(OAc)₂ | CF₃COONa (2 eq) | H₂O | 89 |

| 2 | CuCl₂ | None | H₂O | 0 |

| 3 | Cu(OAc)₂ | CF₃COOH (1 eq) | H₂O | 22 |

| 4 | Cu(OAc)₂ | TsOH (1 eq) | H₂O | 0 |

Mechanistic Insights :

-

CF₃COONa enhances the electrophilicity of the α,β-unsaturated carbonyl substrate via hydrogen bonding or electrostatic interactions .

-

A copper(II)-amine intermediate forms, facilitating nucleophilic attack on the activated olefin.

Trifluoromethylation Reactions

The compound serves as a trifluoromethylating agent in nucleophilic substitutions. For example:

-

Aldehydes/Ketones : CF₃¹³COONa transfers the ¹³CF₃ group to aldehydes/ketones in the presence of Cu(I) catalysts, yielding ¹³C-labeled trifluoromethyl alcohols.

-

Electrophilic Substrates : Reacts with aryl halides under Pd catalysis to form ¹³CF₃-substituted aromatics.

Typical Conditions :

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Solvent: DMF, 80°C

Difluorocarbene Generation

CF₃¹³COONa acts as a precursor to difluorocarbene (CF₂) under thermal or photolytic conditions. This intermediate participates in cyclopropanation reactions with alkenes to form gem-difluorocyclopropanes.

Reaction Example :

Role in Isotopic Labeling Studies

The ¹³C label enables tracking of reaction pathways via NMR or mass spectrometry. For instance:

-

Metabolic Studies : Used to trace trifluoromethyl group incorporation in pharmaceuticals .

-

Mechanistic Probes : Distinguishes between competing pathways in trifluoromethylation reactions.

Comparative Reactivity

The ¹³C-labeled variant exhibits identical reactivity to unlabeled sodium trifluoroacetate but provides enhanced analytical resolution:

| Property | CF₃COONa | CF₃¹³COONa |

|---|---|---|

| pKa (in H₂O) | 0.23 | 0.23 |

| Solubility (H₂O) | 625 mg/mL | 625 mg/mL |

| Melting Point | 205–207°C | 205–207°C |

科学的研究の応用

Metabolic Studies

Sodium trifluoroacetate-1-13C serves as a valuable tracer in metabolic studies. Its isotopic labeling allows researchers to track metabolic pathways in biological systems. For instance, studies have utilized this compound to investigate the metabolism of fatty acids and their derivatives, providing insights into energy production and lipid metabolism in cells .

Chemical Synthesis

This compound is widely used in organic synthesis, particularly in reactions that form carbon-nitrogen bonds. A notable application is its role as a mediator in copper-catalyzed aza-Michael additions. This reaction facilitates the addition of aromatic amines to activated olefins under mild aqueous conditions, yielding new C—N bonds efficiently. The use of sodium trifluoroacetate enhances the reaction's efficiency and selectivity, making it a valuable reagent in synthetic organic chemistry .

Environmental Studies

In environmental chemistry, this compound is utilized to study the degradation pathways of fluorinated compounds. Its stable isotope labeling helps trace the fate of trifluoroacetic acid (TFA) and its salts in various environmental matrices, aiding in understanding their ecological impact and potential toxicity . This application is crucial for assessing risks associated with fluorinated compounds, especially as their production and use continue to rise globally.

Metabolic Pathway Tracing

A study conducted on rats administered this compound demonstrated its utility in tracing metabolic pathways involving fatty acid metabolism. The isotopic labeling allowed researchers to monitor the incorporation of the labeled compound into various metabolic intermediates, providing insights into energy utilization and storage mechanisms .

Aza-Michael Addition Reaction Optimization

In a recent publication, researchers optimized the conditions for a copper-catalyzed aza-Michael addition using this compound. By varying reaction parameters such as temperature and catalyst loading, they achieved significant improvements in yield and selectivity for desired products, showcasing the compound's versatility as a reagent in organic synthesis .

Environmental Impact Assessment

Research examining the environmental fate of TFA highlighted the role of this compound in tracking its degradation products in aquatic environments. The study revealed that TFA can be formed from the degradation of certain hydrofluorocarbons (HFCs), emphasizing the importance of monitoring these compounds due to their potential ecological risks .

作用機序

The primary mechanism of action of sodium trifluoroacetate-1-13C involves its role as a trifluoromethylating agent. The trifluoromethyl group (CF3) is introduced into target molecules through nucleophilic substitution reactions. The electron-withdrawing nature of the trifluoromethyl group significantly alters the chemical and physical properties of the target molecules, enhancing their stability, lipophilicity, and bioactivity .

類似化合物との比較

Sodium Trifluoroacetate: The non-isotopically labeled version of sodium trifluoroacetate-1-13C.

Potassium Trifluoroacetate: Similar in structure but with potassium as the counterion.

Lithium Trifluoroacetate: Another similar compound with lithium as the counterion.

Uniqueness: this compound is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable in isotopic labeling studies. This isotopic labeling allows for detailed tracing and analysis of chemical and biochemical pathways, providing insights that are not possible with non-labeled compounds .

生物活性

Sodium trifluoroacetate-1-13C (CF3COONa) is an isotopically labeled derivative of trifluoroacetic acid, commonly used in various biochemical and pharmacological studies. This compound has garnered attention due to its unique properties and biological activities, particularly in metabolic studies and synthetic chemistry. This article provides a comprehensive review of its biological activity, including relevant data tables, case studies, and detailed research findings.

Metabolic Effects

Sodium trifluoroacetate has been shown to influence metabolic pathways significantly. In studies involving animal models, administration of sodium trifluoroacetate led to notable changes in liver function and metabolism:

- Hepatic Glycogen Depletion : Rats administered 150 mg/kg/day for 5-6 days exhibited a 24% decrease in hepatic glycogen content. Additionally, there was a 43% reduction in liver weight relative to body weight .

- Enzymatic Activity Alterations : The compound affected various enzyme activities in the liver:

Toxicological Profile

Sodium trifluoroacetate is considered low to moderately toxic across various organisms. The acute toxicity in mice has been studied, with an LD50 greater than 178.5 μg/kg body weight noted . Chronic toxicity data remain limited; however, no mutagenic effects were observed in Ames tests, indicating a relatively safe profile concerning genetic mutations .

In Vitro Studies

Research has demonstrated that sodium trifluoroacetate can modulate drug binding to proteins. At concentrations of 4 mM and 10 mM, it significantly reduced the binding of warfarin and phenytoin to human serum albumin, suggesting potential implications for drug interactions in clinical settings .

Table 1: Summary of Biological Effects of Sodium Trifluoroacetate

Case Study: Metabolic Regulation in Liver Cells

A study conducted on Morris rat hepatoma cells demonstrated that sodium trifluoroacetate did not affect the uptake of uridine or thymidine at lower concentrations but influenced lactate and pyruvate turnover at higher concentrations (200 µmol/hr infusion) . This indicates that sodium trifluoroacetate may enhance certain metabolic processes contrary to typical expectations from fluorinated compounds.

Case Study: Synthesis Applications

Sodium trifluoroacetate has been successfully utilized as a reagent in organic synthesis. A recent study highlighted its role in facilitating a copper-catalyzed aza-Michael addition under mild aqueous conditions. The research showed that sodium trifluoroacetate improved yields when used with various substrates, demonstrating its utility in synthetic chemistry .

特性

IUPAC Name |

sodium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCAUPASBSROMS-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(C(F)(F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635686 | |

| Record name | Sodium trifluoro(1-~13~C)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.998 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286425-32-9 | |

| Record name | Sodium trifluoro(1-~13~C)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286425-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。